PPA-904

Photodynamic Therapy Wound Healing Clinical Trial

Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide (CAS 30189-85-6), commonly known as PPA904, is a cationic phenothiazine photosensitizer. It is a tetrabutyl derivative of methylene blue designed for photodynamic therapy (PDT) applications.

Molecular Formula C28H42BrN3S
Molecular Weight 532.6 g/mol
CAS No. 30189-85-6
Cat. No. B1663480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPA-904
CAS30189-85-6
Molecular FormulaC28H42BrN3S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-]
InChIInChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1
InChIKeyLLMPBOPIZQTTLB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide (PPA904): A Phenothiazine Photosensitizer with Clinical Evidence for Antimicrobial Photodynamic Therapy


Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide (CAS 30189-85-6), commonly known as PPA904, is a cationic phenothiazine photosensitizer. It is a tetrabutyl derivative of methylene blue designed for photodynamic therapy (PDT) applications [1]. The compound has been evaluated in both preclinical models of cutaneous leishmaniasis [2] and in a randomized, placebo-controlled Phase IIa clinical trial for bacterially colonized chronic leg ulcers and diabetic foot ulcers [3].

Why Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide Cannot Be Replaced by Methylene Blue or Toluidine Blue O


Despite sharing the phenothiazinium chromophore, PPA904 (a tetrabutyl derivative of methylene blue [1]) exhibits distinct physicochemical and biological properties that preclude simple substitution with its methyl- or dimethylamino analogs. The dibutylamino substitutions at positions 3 and 7 markedly increase molecular weight (532.62 Da) and lipophilicity (LogP > +1.0 [2]) compared to methylene blue (LogP -0.9; 319.85 Da) [2]. These alterations fundamentally change tissue penetration kinetics, subcellular localization, and photodynamic efficacy. Consequently, performance data obtained with methylene blue or toluidine blue O are not transferable to PPA904, necessitating compound-specific evaluation for procurement and experimental design.

Quantitative Differential Evidence for Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide (PPA904) Versus Comparators


Superior Complete Healing Rate in Chronic Leg Ulcers at 3 Months Post-Treatment

In a Phase IIa randomized, placebo-controlled trial, topical PPA904 photodynamic therapy (15 min application + 50 J/cm² red light) resulted in a significantly higher rate of complete healing of chronic leg ulcers at 3 months compared to placebo [1].

Photodynamic Therapy Wound Healing Clinical Trial

Immediate and Significant Reduction in Bacterial Load Post-Treatment

The same Phase IIa trial demonstrated that PPA904-PDT produced a statistically significant reduction in wound bacterial load immediately after a single treatment session compared to placebo [1].

Antimicrobial PDT Bacterial Load Clinical Microbiology

Optimized PDT Regimen for Cutaneous Leishmaniasis: Extended Application Time and Multiple Treatments

Preclinical optimization studies identified that extending the topical application time of PPA904 cream from the manufacturer-recommended 30 minutes to 90 minutes, combined with three consecutive treatments at 4-day intervals, produced the best curative outcome in a murine model of cutaneous leishmaniasis [1].

Cutaneous Leishmaniasis PDT Optimization In Vivo Efficacy

Red-Shifted Absorption Maximum for Enhanced Tissue Penetration

Phenothiazinium salts, including PPA904, exhibit an absorbance maximum (λmax) above 667 nm [1], which is red-shifted compared to the prototypical phenothiazine photosensitizer methylene blue (λmax 660-665 nm) . This bathochromic shift improves light penetration into biological tissues, a critical advantage for treating deeper cutaneous lesions.

Photophysical Properties Absorption Spectroscopy Tissue Penetration

Markedly Higher Lipophilicity (LogP) Dictating Subcellular Localization

In a comparative study of phenothiazinium salts, compounds with LogP values greater than +1.0 were shown to initially localize to lysosomes and then relocalize throughout the cytoplasm upon illumination, whereas methylene blue (LogP -0.9) redistributes to the nucleus [1]. PPA904, bearing four dibutylamino groups, possesses a LogP > +1.0 (class inference).

Lipophilicity LogP Subcellular Localization PDT Mechanism

Distinct DMSO Solubility Profile Affecting Formulation Strategy

PPA904 exhibits a DMSO solubility of 25 mg/mL (46.94 mM) , which is substantially lower than the 64 mg/mL (200 mM) reported for methylene blue . This difference must be accounted for when preparing stock solutions for in vitro experiments or when designing topical formulations.

Solubility Formulation DMSO In Vitro Assays

Validated Application Scenarios for Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide (PPA904) Based on Quantitative Evidence


Antimicrobial Photodynamic Therapy for Chronically Colonized Wounds

PPA904 is the photosensitizer of choice for translational research and clinical studies targeting bacterially colonized chronic leg ulcers and diabetic foot ulcers. The Phase IIa trial demonstrated a 50% complete healing rate at 3 months and a significant immediate reduction in bacterial load (P < 0.001) compared to placebo [1].

Optimized Topical PDT for Cutaneous Leishmaniasis

For in vivo models of cutaneous leishmaniasis, PPA904 should be applied topically as a 500 µM cream for 90 minutes prior to irradiation with 665±15 nm light (50 J/cm²), with three treatments spaced 4 days apart to achieve optimal curative efficacy [2].

Deep-Tissue PDT Requiring Enhanced Light Penetration

The red-shifted absorption maximum of PPA904 (>667 nm) [3] makes it advantageous for PDT applications where deeper light penetration is required, such as in thicker cutaneous lesions or when using lower-intensity light sources.

Studies Investigating Lysosomal and Cytoplasmic Photooxidative Damage

Owing to its high lipophilicity (LogP > +1.0) [3], PPA904 localizes initially to lysosomes and then relocalizes to the cytoplasm upon illumination, making it a suitable tool for investigating compartment-specific PDT effects, in contrast to the nuclear localization of methylene blue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PPA-904

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.